molecular formula C8H16O B3421610 trans-2-Octen-1-Ol CAS No. 22104-78-5

trans-2-Octen-1-Ol

Cat. No.: B3421610
CAS No.: 22104-78-5
M. Wt: 128.21 g/mol
InChI Key: AYQPVPFZWIQERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Octen-1-Ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 1-octyne . This process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of 1-octene . This process involves the use of catalysts such as palladium or rhodium complexes to facilitate the migration of the double bond to the desired position .

Chemical Reactions Analysis

Types of Reactions: trans-2-Octen-1-Ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: SOCl2, PBr3, often in the presence of a base or under reflux conditions.

Major Products:

    Oxidation: trans-2-octenal.

    Reduction: 2-octanol.

    Substitution: Corresponding halides (e.g., 2-octyl chloride, 2-octyl bromide).

Mechanism of Action

The mechanism of action of trans-2-Octen-1-Ol involves its interaction with various molecular targets and pathways. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. For example, it can bind to olfactory receptors in insects, influencing their behavior . The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

trans-2-Octen-1-Ol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific double bond configuration and the position of the hydroxyl group, which confer distinct chemical reactivity and physical properties. These characteristics make it valuable in various applications, from flavor and fragrance to chemical synthesis .

Properties

CAS No.

22104-78-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oct-2-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3

InChI Key

AYQPVPFZWIQERS-UHFFFAOYSA-N

SMILES

CCCCCC=CCO

Canonical SMILES

CCCCCC=CCO

density

0.847-0.853

physical_description

Clear colourless liquid;  Meaty, roasted aroma

solubility

Soluble in hexane, triacetin;  Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Octen-1-Ol
Reactant of Route 2
trans-2-Octen-1-Ol
Reactant of Route 3
trans-2-Octen-1-Ol
Reactant of Route 4
trans-2-Octen-1-Ol
Reactant of Route 5
trans-2-Octen-1-Ol
Reactant of Route 6
trans-2-Octen-1-Ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.